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molecular formula C12H18N2O2 B8642359 ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8642359
M. Wt: 222.28 g/mol
InChI Key: FHNOHCORNZITNZ-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of 1-cyclopentylhydrazine-2-carboxylic acid tert-butyl ester (18.4 g, 92 mmol) in a mixture of ethanol (300 mL) and conc. HCl (7.7 mL, 92 mmol) was added ethyl 2-acetyl-3-(dimethylamino)acrylate (25.5 g, 0.138 mol). The resulting mixture was refluxed for 2 h. The reaction was concentrated in vacuo, dissolved in CH2Cl2 (300 mL), washed with satd NaHCO3, and brine, dried (Na2SO4), concentrated in vacuo and purified by chromatography on silica gel to give ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate (15.6 g, 76% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1 H), 4.61 (m, 1 H), 4.15 (q, J=8 Hz, 2 H), 2.29 (s, 3 H), 2.04-1.97 (m, 2 H), 1.89-1.85 (m, 2 H), 1.78-1.71 (m, 2 H), 1.62-1.59 (m, 2 H), 1.23 (t, J=8 Hz, 3 H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][NH:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)=O)(C)(C)C.Cl.[C:16]([C:19](=CN(C)C)[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=O)[CH3:17]>C(O)C>[CH:10]1([N:9]2[C:16]([CH3:17])=[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:6]=[N:8]2)[CH2:11][CH2:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC1CCCC1
Name
Quantity
7.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2 (300 mL)
WASH
Type
WASH
Details
washed with satd NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=CC(=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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